molecular formula C20H32O B179694 trans-Communol CAS No. 10178-31-1

trans-Communol

Cat. No.: B179694
CAS No.: 10178-31-1
M. Wt: 288.5 g/mol
InChI Key: KDNYVXLYMQKQHH-OCHVYMGISA-N
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Description

trans-Communol is a natural product derived from the bark of Pinus massoniana, a species of pine tree. It is a diterpenoid compound with the molecular formula C20H32O and a molecular weight of 288.47 g/mol

Mechanism of Action

Target of Action

Trans-Communol, also known as Elliotinol, is a labdane diterpenoid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a labdane diterpenoid, it may interact with its targets to induce certain biochemical changes . The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

Labdane diterpenoids, the class of compounds to which this compound belongs, are known to be involved in a variety of biological activities . .

Result of Action

Some compounds isolated from this species showed significant inhibition of yeast α-glucosidase , suggesting potential biological activity.

Action Environment

As a natural compound isolated from Salvia cinnabarina , its action may be influenced by various factors including the growth conditions of the plant, extraction methods, and storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-Communol can be synthesized through various chemical reactions involving the precursor compound, communic acid. The synthetic route typically involves the reduction of communic acid to form elliotinoic acid, followed by further reduction to yield elliotinol . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production of elliotinol involves the extraction of the compound from the oleoresin of Pinus massoniana. The extraction process includes solvent extraction, distillation, and purification steps to isolate elliotinol in its pure form . The extracted compound is then subjected to further purification using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

trans-Communol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Elliotinoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives of elliotinol depending on the reagents used.

Properties

IUPAC Name

[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYVXLYMQKQHH-OCHVYMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources and distribution of trans-communol within plants?

A1: this compound has been identified in various plant species, including Pinus thunbergii [] and Fritillaria thunbergii [, ]. Notably, in Pinus thunbergii, this compound was predominantly found in the needles and defoliated twigs, alongside other labdanoids like 18-hydroxy-13-epi-manoyl oxide []. This suggests a potential role for this compound in the plant's defense mechanisms or other physiological processes. The specific distribution within the plant may offer clues to its biological function and potential applications.

Q2: Has this compound been isolated from any other plant species besides Pinus thunbergii and Fritillaria thunbergii?

A2: Yes, research has also identified this compound in Salvia cinnabarina, alongside other labdane diterpenoids like malonylcommunol and 6β-hydroxy-trans-communic acid []. This discovery marked the first report of labdane-type diterpenoids in a Mexican Salvia species, highlighting the potential for uncovering new chemical diversity within this genus. Further exploration of different plant species could reveal additional sources of this compound and other related compounds with potential bioactivities.

Q3: What is the significance of finding this compound alongside other labdane diterpenoids in these plants?

A3: The co-occurrence of this compound with other labdane diterpenoids suggests a shared biosynthetic pathway and potential synergistic effects [, , , ]. This information is valuable for understanding the biosynthesis of these compounds and for exploring their potential applications in various fields. For example, the presence of other bioactive compounds could influence the overall efficacy of plant extracts containing this compound.

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